molecular formula C10H15BrO4 B12518740 2-(2-bromoethoxycarbonyl)cyclohexane-1-carboxylic Acid

2-(2-bromoethoxycarbonyl)cyclohexane-1-carboxylic Acid

Cat. No.: B12518740
M. Wt: 279.13 g/mol
InChI Key: FASMJWBFIFTBBL-UHFFFAOYSA-N
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Description

2-(2-bromoethoxycarbonyl)cyclohexane-1-carboxylic Acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a bromoethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromoethoxycarbonyl)cyclohexane-1-carboxylic Acid typically involves the reaction of cyclohexane-1-carboxylic acid with 2-bromoethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. The reaction can be carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromoethoxycarbonyl)cyclohexane-1-carboxylic Acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form more complex carboxyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of 2-(2-substituted-ethoxycarbonyl)cyclohexane-1-carboxylic Acid derivatives.

    Reduction: Formation of 2-(2-hydroxyethoxycarbonyl)cyclohexane-1-carboxylic Acid.

    Oxidation: Formation of cyclohexane-1,2-dicarboxylic Acid derivatives.

Scientific Research Applications

2-(2-bromoethoxycarbonyl)cyclohexane-1-carboxylic Acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromoethoxycarbonyl)cyclohexane-1-carboxylic Acid involves its interaction with various molecular targets. The bromo group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ester and carboxylic acid groups can undergo hydrolysis and other transformations, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-carboxylic Acid: Lacks the bromoethoxycarbonyl group, making it less reactive in substitution reactions.

    2-(2-chloroethoxycarbonyl)cyclohexane-1-carboxylic Acid: Similar structure but with a chloro group instead of a bromo group, leading to different reactivity and applications.

    Cyclohexane-1,2-dicarboxylic Acid:

Uniqueness

2-(2-bromoethoxycarbonyl)cyclohexane-1-carboxylic Acid is unique due to the presence of the bromoethoxycarbonyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H15BrO4

Molecular Weight

279.13 g/mol

IUPAC Name

2-(2-bromoethoxycarbonyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H15BrO4/c11-5-6-15-10(14)8-4-2-1-3-7(8)9(12)13/h7-8H,1-6H2,(H,12,13)

InChI Key

FASMJWBFIFTBBL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)O)C(=O)OCCBr

Origin of Product

United States

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